Ethyl 2-formamido-(furan-3-yl)acrylate
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Overview
Description
Ethyl 2-formamido-(furan-3-yl)acrylate is an organic compound that features a furan ring, an ethyl ester group, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-formamido-(furan-3-yl)acrylate typically involves the reaction of furan derivatives with ethyl acrylate and formamide under specific conditions. One common method is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base. This reaction can be catalyzed by photo-activated carbon dots derived from 5-hydroxymethylfurfural .
Industrial Production Methods
Industrial production of this compound may involve scalable and sustainable methods, such as using renewable feedstocks like lignocellulosic biomass. The process can be optimized for efficiency and environmental sustainability, ensuring minimal waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formamido-(furan-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-formamido-(furan-3-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 2-formamido-(furan-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- 3-(2-furyl)acrylic acid
- 2,5-furandicarboxylic acid
Uniqueness
Ethyl 2-formamido-(furan-3-yl)acrylate is unique due to its combination of a furan ring, an ethyl ester group, and a formamido group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis, pharmaceuticals, and materials science .
Properties
CAS No. |
336111-18-3 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
ethyl 2-formamido-3-(furan-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(13)9(11-7-12)5-8-3-4-14-6-8/h3-7H,2H2,1H3,(H,11,12) |
InChI Key |
BXQGDXNUVKQCPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=COC=C1)NC=O |
Origin of Product |
United States |
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